2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20216858
InChI: InChI=1S/C20H15ClN6/c1-12-7-8-17(13(2)9-12)27-19-15(10-23-27)20-24-18(25-26(20)11-22-19)14-5-3-4-6-16(14)21/h3-11H,1-2H3
SMILES:
Molecular Formula: C20H15ClN6
Molecular Weight: 374.8 g/mol

2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

CAS No.:

Cat. No.: VC20216858

Molecular Formula: C20H15ClN6

Molecular Weight: 374.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

Specification

Molecular Formula C20H15ClN6
Molecular Weight 374.8 g/mol
IUPAC Name 4-(2-chlorophenyl)-10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Standard InChI InChI=1S/C20H15ClN6/c1-12-7-8-17(13(2)9-12)27-19-15(10-23-27)20-24-18(25-26(20)11-22-19)14-5-3-4-6-16(14)21/h3-11H,1-2H3
Standard InChI Key OYNAIKYWBSJWTA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5Cl)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Nomenclature

2-(2-Chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,] triazolo[1,5-c]pyrimidine (IUPAC name: 4-(2-chlorophenyl)-10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene) possesses the molecular formula C₂₀H₁₅ClN₆ and a molecular weight of 374.8 g/mol. Its structure integrates a pyrazolo[4,3-e] ring fused to a triazolo[1,5-c]pyrimidine system, with substituents at the 2- and 7-positions (Figure 1). The 2-chlorophenyl group enhances electrophilic reactivity, while the 2,4-dimethylphenyl moiety contributes steric bulk and lipophilicity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₁₅ClN₆
Molecular Weight374.8 g/mol
IUPAC Name4-(2-chlorophenyl)-10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
Canonical SMILESCC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5Cl)C
InChI KeyOYNAIKYWBSJWTA-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, starting with bromination of precursor acetylpyrazoles followed by cyclocondensation with triazole-thiol derivatives . Key steps include:

  • Bromination: 3-Acetylpyrazole derivatives are treated with brominating agents (e.g., HBr/AcOH) to yield 3-bromoacetylpyrazole intermediates .

  • Cyclocondensation: Reaction of the bromoacetyl intermediate with 4-amino-1,2,4-triazole-3-thiols in ethanol under reflux, catalyzed by triethylamine, forms the triazolo-thiadiazine core .

  • Functionalization: Introduction of the 2-chlorophenyl and 2,4-dimethylphenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing processing times from hours to minutes while maintaining yields above 75%.

Reaction Optimization

Critical parameters for high yields include:

  • Solvent Selection: Ethanol or dichloromethane for polar intermediates.

  • Temperature Control: 80–100°C for cyclization steps .

  • Catalysts: Triethylamine or DBU for deprotonation .

Structural and Electronic Characteristics

Spectroscopic Analysis

  • IR Spectroscopy: Strong absorption bands at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch) .

  • ¹H NMR: Distinct signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.4–8.1 ppm), and triazole protons (δ 8.5–9.2 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 374.8 (M⁺) with fragmentation patterns consistent with chloro- and methyl-substituted aromatic rings.

The compound exhibits nanomolar inhibitory activity against EGFR (IC₅₀ = 19.6 nM) and CDK-2 (IC₅₀ = 87.9 nM), surpassing reference inhibitors like Erlotinib and Roscovitine . Molecular docking studies attribute this to hydrogen bonding with kinase active sites (e.g., EGFR’s Met793 and CDK-2’s Lys33) .

Table 2: Comparative Biological Activity

TargetIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
EGFR19.6Erlotinib42.0
CDK-287.9Roscovitine130.0

Cytotoxicity Profiling

In MCF-7 breast cancer cells, the compound demonstrates potent cytotoxicity (IC₅₀ = 0.39 μM) with selective sparing of MCF-10A normal breast cells . Apoptosis induction occurs via caspase-3 activation and S-phase cell cycle arrest (39.2% vs. 18.6% in controls) .

Analytical and Computational Characterization

Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electrophilicity. Molecular dynamics simulations predict stable binding to EGFR (ΔG = -9.8 kcal/mol) over 100 ns trajectories .

Research Implications and Future Directions

Therapeutic Applications

  • Oncology: Dual EGFR/CDK-2 inhibition for breast and lung cancers .

  • Neurodegeneration: Adenosine A₂A receptor antagonism for Parkinson’s disease (based on structural analogs) .

Optimization Challenges

  • hERG Liability: Early analogs showed hERG channel inhibition (IC₅₀ = 1.2 μM), necessitating structural modifications to reduce cardiotoxicity .

  • Solubility: LogP = 3.8 limits aqueous solubility; prodrug strategies with phosphate esters are under investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator